

The Discovery and Development of Morazone: A Technical Overview

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Compound of Interest

Compound Name: Morazone

Cat. No.: B1676742

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DISCLAIMER: Information regarding the quantitative pharmacological data and detailed, specific experimental protocols for **Morazone** is scarce in publicly accessible literature, likely due to its development in the 1950s and limited subsequent research. This guide synthesizes the available information and provides context based on related compounds and general pharmacological principles.

Introduction

Morazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.^[1] It was originally developed by the German pharmaceutical company Ravensberg in the 1950s.^[1] Structurally, it is a substituted pyrazolone derivative, specifically 1-phenyl-2,3-dimethyl-4-(2'-phenyl-3'-methylmorpholinomethyl)pyrazolone. A key characteristic of **Morazone** is its metabolism to phenmetrazine, a stimulant that has been subject to recreational use.

Physicochemical Properties

The fundamental physicochemical properties of **Morazone** are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₂₃ H ₂₇ N ₃ O ₂	Wikipedia
Molar Mass	377.49 g/mol	Wikipedia
CAS Number	6536-18-1	Wikipedia
Appearance	White to off-white solid	U.S. Biological
Melting Point	143-147 °C	U.S. Biological
Solubility	Slightly soluble in DMSO and Methanol	U.S. Biological

Synthesis

The original and specific synthesis protocol for **Morazone** is detailed in U.S. Patent 2,943,022, assigned to Ravensberg.^[1] While the full text of this patent is not readily available, the synthesis can be inferred from the general synthesis of related 4-substituted pyrazolone compounds. The core structure, a pyrazolone ring, is typically synthesized via the condensation of a hydrazine derivative with a β -ketoester. For **Morazone**, this would involve the reaction of phenylhydrazine with an appropriate β -ketoester to form the 1-phenyl-3-methyl-5-pyrazolone core. This is followed by a Mannich-type reaction, where the pyrazolone is reacted with formaldehyde and 2-phenyl-3-methylmorpholine to introduce the morpholinomethyl substituent at the 4-position.

Preclinical and Clinical Development

Detailed preclinical and clinical trial data for **Morazone** is not widely available in modern scientific literature. Its development in the 1950s predates current standards for extensive public documentation of such studies.

Pharmacodynamics

As an NSAID, the primary mechanism of action of **Morazone** is presumed to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. However, specific quantitative data on the inhibitory

activity of **Morazone** against COX-1 and COX-2 (IC₅₀ values) are not available in the reviewed literature.

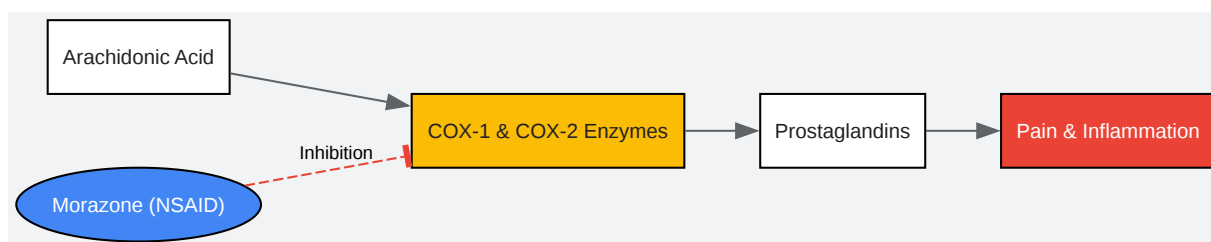
Pharmacokinetics

Information on the human pharmacokinetics of **Morazone**, such as its half-life, bioavailability, and volume of distribution, is not well-documented in publicly available sources.[2] The primary metabolic pathway that has been identified is the conversion of **Morazone** to phenmetrazine.

Mechanism of Action and Metabolism

Signaling Pathway of NSAIDs

The generalized mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This pathway is illustrated below.

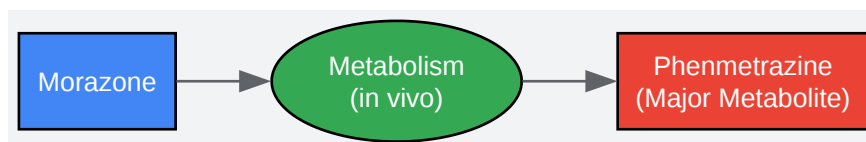


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Generalized signaling pathway for NSAIDs like **Morazone**.

Metabolism of Morazone

The primary metabolic fate of **Morazone** is its conversion to phenmetrazine. This metabolic pathway is a key characteristic of the drug.



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Metabolic conversion of **Morazone** to Phenmetrazine.

Experimental Protocols

Detailed experimental protocols from the original development of **Morazone** are not available. However, methods for its detection and the analysis of its metabolites have been described in later literature.

Acetic Acid-Induced Writhing Test for Analgesic Activity

A common preclinical model to assess the analgesic efficacy of NSAIDs is the acetic acid-induced writhing test in mice.

Protocol Outline:

- **Animals:** Male Swiss albino mice are typically used.
- **Acclimatization:** Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
- **Grouping:** Animals are divided into control and test groups.
- **Drug Administration:** The test compound (**Morazone**) at various doses is administered, usually intraperitoneally or orally. The control group receives the vehicle. A positive control group may receive a known analgesic like acetylsalicylic acid.
- **Induction of Writhing:** After a set time following drug administration (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).^[3]
- **Observation:** The number of writhes is counted for a defined period (e.g., 20 minutes) starting a few minutes after the acetic acid injection.
- **Data Analysis:** The percentage inhibition of writhing in the test groups is calculated relative to the control group. The dose that produces 50% inhibition (ED₅₀) can then be determined from a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

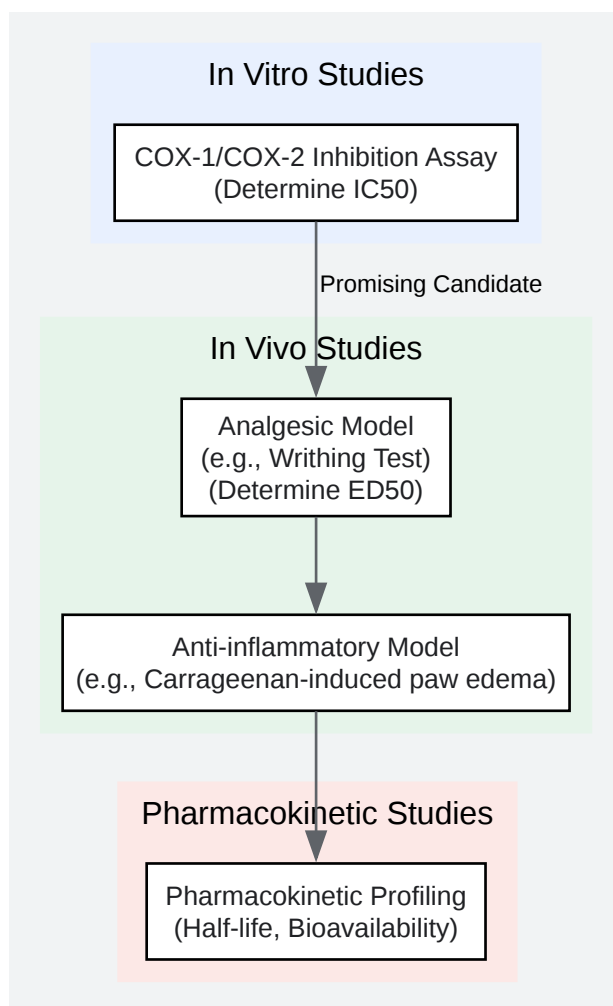
To determine the specific inhibitory activity of an NSAID on COX-1 and COX-2, an in vitro enzyme inhibition assay is used.

Protocol Outline:

- **Enzyme Source:** Purified ovine or human COX-1 and COX-2 enzymes are used.
- **Reaction Mixture:** The assay is typically conducted in a buffer solution (e.g., Tris-HCl) containing co-factors like hematin and a substrate such as arachidonic acid.
- **Inhibitor Addition:** The test compound (**Morazone**) is added at various concentrations to the reaction mixture. A known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) is used as a positive control.
- **Enzyme Reaction:** The reaction is initiated by adding the enzyme to the mixture.
- **Product Measurement:** The activity of the enzyme is determined by measuring the rate of product formation, typically prostaglandin E2 (PGE2). This can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The percentage of enzyme inhibition at each concentration of the test compound is calculated. The concentration that causes 50% inhibition (IC50) is determined from the dose-response curve.

Workflow for Preclinical Analgesic and Anti-inflammatory Drug Screening

The general workflow for screening a compound like **Morazone** for its potential as an analgesic and anti-inflammatory agent is depicted below.



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A generalized workflow for the preclinical evaluation of a potential NSAID.

Conclusion

Morazone is a historically significant NSAID from the mid-20th century. While its basic chemical and physical properties are known, and its primary metabolic pathway to phenmetrazine is established, a comprehensive, modern pharmacological and clinical dataset is not readily available in the public domain. The experimental protocols and signaling pathways described herein are based on the general understanding of NSAIDs and the limited specific information that could be retrieved. Further in-depth technical data would likely require access to the original research and development archives of Ravensberg or more recent, focused studies that are not currently indexed in major scientific databases.

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References

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- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
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